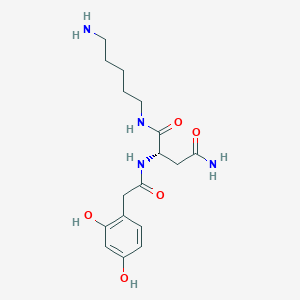
Methyl 6-amino-3,5-dibromopicolinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to methyl 6-amino-3,5-dibromopicolinate involves several chemical reactions and processes. For instance, the design, synthesis, and bioassay of novel metal complexes of related compounds have been studied, indicating the synthetic accessibility of such molecules through reactions involving bromination and further functional group transformations (Osarumwense O. Peter & Okunrobo O. Lucky, 2015). Additionally, chlorination and dibromination techniques are essential for introducing halogen atoms into the molecular structure, as demonstrated in studies on α,α′-aminopicoline and methyl indole-3-carboxylate, respectively (S. D. Moshchitskii, L. S. Sologub, & Ya. N. Ivashchenko, 1968); (Thomas B. Parsons et al., 2011).
Molecular Structure Analysis
The molecular structure of methyl 6-amino-3,5-dibromopicolinate and related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray crystallography. These techniques help determine the spatial arrangement of atoms within the molecule, essential for understanding its reactivity and properties. For example, studies on the molecular and crystal structures of key compounds provide insights into the geometric configuration and electronic structure, aiding in the synthesis and application of these molecules in further chemical reactions (V. Dotsenko et al., 2016).
Chemical Reactions and Properties
Methyl 6-amino-3,5-dibromopicolinate participates in various chemical reactions, showcasing its chemical reactivity and functional group transformations. The compound's ability to undergo reactions such as aminomethylation indicates its potential as a synthetic intermediate in the preparation of complex molecules with specific biological or chemical properties. These reactions are critical for the synthesis of pharmaceuticals, agrochemicals, and other organic materials (V. Dotsenko et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Methyl 6-amino-3,5-dibromopicolinate is a product of the chlorination of α,α′-aminopicoline, where the methyl group remains unaffected, and chlorine enters the pyridine nucleus. This has led to the discovery of new chloro-substituted derivatives of pyridine (S. D. Moshchitskii, L. S. Sologub, Ya. N. Ivashchenko, 1968).
Antimicrobial Applications :
- Methyl 6-amino-3,5-dibromopicolinate derivatives have been synthesized and shown considerable activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi (Osarumwense O. Peter, Okunrobo O. Lucky, 2015).
- Compounds derived from 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles show significant antibacterial and antifungal activities, highlighting the role of electron-withdrawing groups in enhancing these properties (N. Desai, J. P. Harsorab, H. Mehtaa, 2021).
Anticancer Research :
- Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a related compound, has shown promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities, suggesting its potential in cancer research (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, Hiroyuki Nakamura, 2015).
Other Biomedical Applications :
- Some amino derivatives of related compounds have shown significant antimicrobial activity, with a focus on gram-positive bacteria, highlighting the versatility of these compounds in medical applications (G B Okide, M U Adikwu, C. Esimone, 2000).
- The synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases reveal their potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, indicating a broad spectrum of biological applications (S. Sahu, Md. Afzal Azam, M. Banerjee, S. Acharrya, C. Behera, S. Si, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-amino-3,5-dibromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKFHZYSZFLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440880 | |
| Record name | Methyl 6-amino-3,5-dibromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-3,5-dibromopicolinate | |
CAS RN |
443956-21-6 | |
| Record name | Methyl 6-amino-3,5-dibromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















